

Mthfd2-IN-3 vs. DS44960156: a comparative potency and selectivity study

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Compound of Interest		
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A Comparative Analysis of MTHFD2 Inhibitors: DS44960156 vs. TH9619

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and TH9619. This analysis focuses on their respective potencies, selectivities, and the experimental methodologies used for their characterization.

MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer cells to meet the high demand for nucleotides and other biosynthetic precursors. This makes MTHFD2 a compelling target for anticancer therapies. This guide delves into a comparative analysis of two small molecule inhibitors, DS44960156 and TH9619, to aid researchers in selecting the appropriate tool compound for their studies.

Potency and Selectivity: A Head-to-Head Comparison

The efficacy of a targeted inhibitor is determined by its potency towards the intended target and its selectivity over other related proteins, which minimizes off-target effects. The following table summarizes the available quantitative data for DS44960156 and TH9619.



Compound	Target	IC50	Selectivity (MTHFD2 vs. MTHFD1)
DS44960156	MTHFD2	1.6 μM[1]	>18-fold[2]
MTHFD1	>30 μM[2]		
TH9619	MTHFD2	47 nM[3]	Non-selective in biochemical assays[3]
MTHFD1	47 nM[3]		

DS44960156 emerges as a highly selective inhibitor for MTHFD2 over its cytosolic isoform MTHFD1. In biochemical assays, it demonstrates a clear preference for MTHFD2, with an IC50 value of 1.6 μ M, while showing minimal activity against MTHFD1 (IC50 >30 μ M)[2]. This selectivity is a critical attribute, as MTHFD1 is expressed in normal tissues, and its inhibition could lead to unwanted side effects.

In contrast, TH9619 is a potent inhibitor of both MTHFD1 and MTHFD2, with an IC50 of 47 nM for both enzymes in biochemical assays, indicating a lack of selectivity between the two isoforms in this context[3]. However, studies have shown that in a cellular context, TH9619 appears to selectively engage with nuclear MTHFD2, while not inhibiting the mitochondrial pool of the enzyme[4][5]. This suggests a different mechanism of action within the cell compared to what is observed in enzymatic assays.

Experimental Protocols

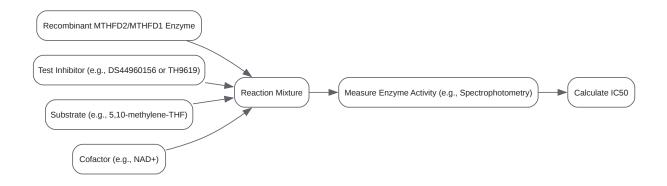
The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of the key assays commonly employed.

Biochemical Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency and is typically determined using a biochemical assay.

Workflow:





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Biochemical IC50 Determination Workflow

This assay involves incubating the purified recombinant MTHFD2 or MTHFD1 enzyme with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrate and cofactor. The rate of the reaction, often monitored by a change in absorbance, is measured. The IC50 value is then calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Workflow:



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Cellular Thermal Shift Assay (CETSA) Workflow





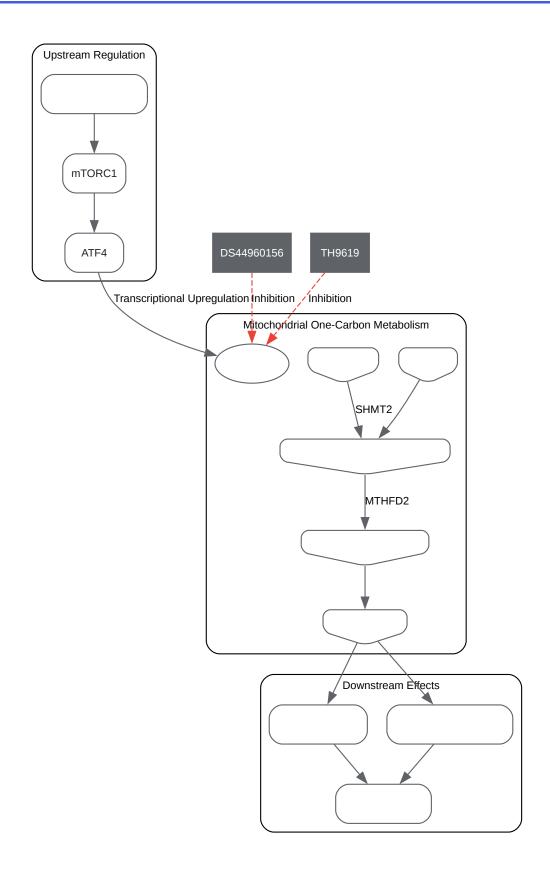


In a typical CETSA experiment, intact cells are treated with the inhibitor. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. After cell lysis, the soluble protein fraction is separated from the precipitated fraction by centrifugation. The amount of soluble target protein at each temperature is then quantified, often by Western blotting. An increase in the amount of soluble protein in the presence of the inhibitor indicates target engagement[6][7][8]. TH9619's target engagement with MTHFD2 in intact cells has been demonstrated using this method[3].

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for regenerating the cellular redox cofactor NADPH. Its expression is often upregulated in cancer cells, driven by oncogenic signaling pathways.





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MTHFD2 in the Mitochondrial One-Carbon Pathway



Oncogenic signals can activate the mTORC1 pathway, which in turn upregulates the transcription factor ATF4. ATF4 then drives the expression of MTHFD2. MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the production of formate. This formate is then exported to the cytoplasm to be used for de novo purine and thymidylate synthesis, fueling rapid cell proliferation. Inhibitors like DS44960156 and TH9619 block the enzymatic activity of MTHFD2, thereby disrupting this essential metabolic pathway in cancer cells.

Conclusion

Both DS44960156 and TH9619 are valuable tools for studying the role of MTHFD2 in cancer biology. The choice between these inhibitors will depend on the specific research question. DS44960156 offers high selectivity for MTHFD2 over MTHFD1 in biochemical assays, making it suitable for studies where isoform-specific inhibition is critical. TH9619, while non-selective in vitro, is a highly potent inhibitor that has demonstrated efficacy in cellular and in vivo models, potentially through a distinct mechanism of targeting nuclear MTHFD2. Researchers should carefully consider the data presented here and the specific context of their experiments when selecting an MTHFD2 inhibitor.

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